molecular formula C6H3Cl3F2N2 B6310859 5-Chloro-2-(1,1-dichloroethyl)-4,6-difluoropyrimidine CAS No. 2088943-25-1

5-Chloro-2-(1,1-dichloroethyl)-4,6-difluoropyrimidine

Cat. No. B6310859
CAS RN: 2088943-25-1
M. Wt: 247.5 g/mol
InChI Key: AECKMNYRPYUXFH-UHFFFAOYSA-N
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Description

5-Chloro-2-(1,1-dichloroethyl)-4,6-difluoropyrimidine, or 5-Cl-DDP, is a pyrimidine derivative that has been used in scientific research for a variety of applications. This compound has been studied for its potential as an anticancer agent, as well as its ability to inhibit the growth of a range of bacteria and fungi.

Scientific Research Applications

5-Cl-DDP has been studied for its potential as an anticancer agent. In particular, it has been found to inhibit the growth of a variety of cancer cell lines, including those of breast, lung, and colon cancer. Additionally, this compound has been studied for its potential to inhibit the growth of bacteria and fungi. It has been found to be effective against a range of Gram-positive and Gram-negative bacteria, as well as a variety of fungi.

Mechanism of Action

The mechanism of action of 5-Cl-DDP is not fully understood. It is believed to act by inhibiting the synthesis of DNA and RNA in cells, resulting in the inhibition of cell division. Additionally, it has been suggested that this compound may act by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects
5-Cl-DDP has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of a number of enzymes, including DNA polymerase, reverse transcriptase, and topoisomerase. Additionally, it has been found to inhibit the activity of certain transcription factors, resulting in the inhibition of gene expression.

Advantages and Limitations for Lab Experiments

The use of 5-Cl-DDP in laboratory experiments has a number of advantages. This compound is relatively easy to synthesize, and it is relatively stable in aqueous solutions. Additionally, it has been found to be effective against a range of bacteria and fungi, making it a useful tool for studying microbial growth. However, there are also some limitations to the use of this compound in laboratory experiments. In particular, it has been found to be toxic to mammalian cells, making it unsuitable for use in experiments involving mammalian cells.

Future Directions

There are a number of potential future directions for the study of 5-Cl-DDP. For example, further research could be conducted to better understand the mechanism of action of this compound. Additionally, further studies could be conducted to investigate the potential of this compound as an anticancer agent. Additionally, further studies could be conducted to investigate the potential of this compound to inhibit the growth of bacteria and fungi. Finally, further studies could be conducted to investigate the potential of this compound to be used as a drug delivery system for other compounds.

Synthesis Methods

5-Cl-DDP can be synthesized by reacting 2-chloro-5-fluoropyrimidine and 1,1-dichloroethylene in the presence of a catalyst such as palladium. The reaction is conducted in an aqueous solution at a temperature of 80°C. After the reaction is complete, the product is isolated and purified using column chromatography.

properties

IUPAC Name

5-chloro-2-(1,1-dichloroethyl)-4,6-difluoropyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl3F2N2/c1-6(8,9)5-12-3(10)2(7)4(11)13-5/h1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AECKMNYRPYUXFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=C(C(=N1)F)Cl)F)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl3F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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